molecular formula C20H22N2O3S B2519553 5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 477848-65-0

5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B2519553
CAS No.: 477848-65-0
M. Wt: 370.47
InChI Key: YWNJUYDTHFUNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one (CAS 477848-65-0) is a substituted imidazolone derivative with a molecular formula of C₂₀H₂₂N₂O₃S and a molar mass of 370.47 g/mol . Its structure features a 1,3-dihydro-2H-imidazol-2-one core substituted with ethyl, 4-methylphenyl, and phenylsulfonylethyl groups. This compound is synthetically accessible through multi-step organic reactions, as inferred from analogous imidazole syntheses in the literature (e.g., chlorination and TDAE-mediated coupling reactions) .

Properties

IUPAC Name

5-[1-(benzenesulfonyl)ethyl]-4-ethyl-3-(4-methylphenyl)-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-4-18-19(15(3)26(24,25)17-8-6-5-7-9-17)21-20(23)22(18)16-12-10-14(2)11-13-16/h5-13,15H,4H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNJUYDTHFUNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)N1C2=CC=C(C=C2)C)C(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one is a member of the imidazole family, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C21H24N2O3SC_{21}H_{24}N_2O_3S, with a molecular weight of approximately 384.49 g/mol. The structure features an imidazole ring substituted with various functional groups, including an ethyl group and a phenylsulfonyl moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC21H24N2O3SC_{21}H_{24}N_2O_3S
Molecular Weight384.49 g/mol
Density1.229 ± 0.06 g/cm³
pKa10.7

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can effectively inhibit the growth of various bacteria and fungi due to their ability to disrupt cellular processes or membrane integrity.

Anticancer Potential

Imidazole derivatives have been studied for their anticancer properties. The compound has shown promise in inhibiting tumor cell proliferation in vitro. In particular, its mechanism may involve the induction of apoptosis in cancer cells, as suggested by various studies on related compounds.

Case Study: In Vitro Evaluation

A recent study evaluated the cytotoxicity of several imidazole derivatives against various cancer cell lines. The results indicated that 5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one exhibited IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.4
HeLa (Cervical Cancer)12.8
A549 (Lung Cancer)18.6

The precise mechanism by which 5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific biological targets within cells:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
  • Receptor Modulation : The compound may also interact with signaling pathways that regulate cell survival and apoptosis.

Comparison with Similar Compounds

Thienylmethyl-Substituted Analogue

A structurally related compound, 5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-imidazol-2-one (CAS 439096-18-1), replaces the 4-methylphenyl group with a thienylmethyl substituent. This substitution introduces a sulfur-containing heteroaromatic ring, increasing the molar mass to 376.49 g/mol (C₁₈H₂₀N₂O₃S₂) . Key differences include:

  • Electronic Effects : The thiophene ring may alter electron distribution compared to the 4-methylphenyl group, affecting dipole moments and solubility.
  • Bioactivity : Thiophene derivatives are often associated with enhanced metabolic stability and binding affinity in medicinal chemistry, though specific data for this compound are unavailable .

Trifluoromethyl-Substituted Analogues

Compounds like 2-{4-[2-(2-fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester (Example 15 in EP 1 926 722 B1) incorporate trifluoromethyl groups and pyridinyloxy linkages . These modifications increase lipophilicity and metabolic resistance, critical for pharmacokinetic optimization in drug candidates.

Nitroimidazole Derivatives

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () and related nitro-substituted imidazoles exhibit distinct electronic profiles due to the nitro group’s strong electron-withdrawing nature . Unlike the target compound, nitroimidazoles are often radiosensitizers or antimicrobial agents, highlighting how functional groups dictate therapeutic applications.

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
Target Compound C₂₀H₂₂N₂O₃S 370.47 4-Methylphenyl, phenylsulfonylethyl
Thienylmethyl Analogue C₁₈H₂₀N₂O₃S₂ 376.49 2-Thienylmethyl, phenylsulfonylethyl
Trifluoromethyl Derivative C₂₃H₁₆F₆N₆O₃ 562.41 Trifluoromethyl, pyridinyloxy
  • Lipophilicity : The trifluoromethyl derivative’s higher molar mass and fluorine content suggest greater lipophilicity (logP) compared to the target compound.
  • Solubility: The phenylsulfonyl group in the target compound may reduce aqueous solubility relative to non-sulfonated analogues.

Triazole and Benzimidazole Analogues

  • describes a one-pot synthesis of triazole derivatives using ceric ammonium nitrate (CAN) under reflux .
  • employs sodium ethoxide and α-halogenated ketones for thioether formation .

These methods highlight divergent strategies: CAN-catalyzed reactions favor imidazole/triazole cyclization, while SN2 displacements () are suited for sulfur-containing linkages.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.